N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide
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Overview
Description
N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of a bromo group and two methoxy groups attached to the phenyl ring, which is further connected to a thiophene ring via a carboxamide linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Scientific Research Applications
N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Mechanism of Action
Safety and Hazards
2C-B is a controlled substance in many countries, including the US, where it is classified as a Schedule I drug . It is mainly used as a recreational drug and can have various effects on the user, including hallucinations . The safety profile of 2C-B is not well-studied, and it should be noted that the use of such substances can carry significant risks .
Future Directions
Given the recreational use and potential psychotherapeutic applications of 2C-B, more research is needed to fully understand its pharmacokinetics, pharmacological effects, and safety profile . This could lead to the development of new therapeutic strategies for certain mental health disorders, or contribute to harm reduction strategies related to recreational drug use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2,5-dimethoxyphenylacetic acid to introduce the bromo group. This is followed by the formation of the carboxamide linkage through a condensation reaction with thiophene-2-carboxylic acid. The reaction conditions often include the use of reagents such as thionyl chloride for the activation of carboxylic acids and amines for the formation of amides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The thiophene ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
- 4-Bromo-2,5-dimethoxyphenethylamine
- 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
Uniqueness
N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
IUPAC Name |
N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S/c1-17-10-7-9(11(18-2)6-8(10)14)15-13(16)12-4-3-5-19-12/h3-7H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREZRUDZUFXINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CS2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350179 |
Source
|
Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5868-20-2 |
Source
|
Record name | N-(4-bromo-2,5-dimethoxyphenyl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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